2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide 2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1705434-14-5
VCID: VC5517755
InChI: InChI=1S/C16H15N3OS2/c1-10-15(22-11(2)19-10)16(20)18-7-12-5-14(8-17-6-12)13-3-4-21-9-13/h3-6,8-9H,7H2,1-2H3,(H,18,20)
SMILES: CC1=C(SC(=N1)C)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Molecular Formula: C16H15N3OS2
Molecular Weight: 329.44

2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide

CAS No.: 1705434-14-5

Cat. No.: VC5517755

Molecular Formula: C16H15N3OS2

Molecular Weight: 329.44

* For research use only. Not for human or veterinary use.

2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide - 1705434-14-5

Specification

CAS No. 1705434-14-5
Molecular Formula C16H15N3OS2
Molecular Weight 329.44
IUPAC Name 2,4-dimethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C16H15N3OS2/c1-10-15(22-11(2)19-10)16(20)18-7-12-5-14(8-17-6-12)13-3-4-21-9-13/h3-6,8-9H,7H2,1-2H3,(H,18,20)
Standard InChI Key QBAFQASWOCTBRF-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Weight

The molecular formula of 2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide is C₁₆H₁₆N₄OS₂, with a molecular weight of 368.46 g/mol . This composition arises from the fusion of three heterocyclic systems:

  • A 1,3-thiazole ring substituted with methyl groups at positions 2 and 4.

  • A carboxamide group at position 5 of the thiazole.

  • A pyridin-3-ylmethyl substituent on the amide nitrogen, further functionalized with a thiophen-3-yl group at position 5 of the pyridine .

The calculated physicochemical properties include a Topological Polar Surface Area (TPSA) of 106 Ų and LogP of 2.1, suggesting moderate solubility and membrane permeability .

Structural Features

The compound’s structure (Figure 1) integrates multiple pharmacophores known to enhance bioactivity:

  • Thiazole Core: The 1,3-thiazole ring contributes to electronic diversity via sulfur and nitrogen atoms, facilitating interactions with biological targets .

  • Methyl Substituents: The 2,4-dimethyl groups enhance steric stability and modulate electron density across the thiazole ring .

  • Carboxamide Linker: The -CONH- group enables hydrogen bonding, critical for target binding .

  • Pyridinyl-Thiophenyl Moiety: The pyridine and thiophene rings introduce aromatic stacking potential and additional hydrogen-bonding sites .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₆N₄OS₂
Molecular Weight368.46 g/mol
TPSA106 Ų
LogP2.1
Hydrogen Bond Donors2 (amide NH, pyridine NH)
Hydrogen Bond Acceptors5 (thiazole N, amide O, pyridine N, thiophene S)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide involves multi-step strategies, often leveraging methodologies from analogous thiazole derivatives :

Route 1: Carboxylic Acid to Carboxamide Conversion

  • Synthesis of 2,4-Dimethylthiazole-5-carboxylic Acid:

    • Ethyl 2,4-dimethylthiazole-5-carboxylate is hydrolyzed using NaOH in ethanol/water (90% yield) .

    • Reaction Conditions: Reflux for 4 h, followed by acidification with HCl .

  • Amide Coupling:

    • The carboxylic acid is activated (e.g., using HATU or EDCl) and coupled with [5-(thiophen-3-yl)pyridin-3-yl]methanamine .

    • Yield: ~85–90% under optimized conditions .

Route 2: Bromination-Thiourea Cyclization

  • α-Bromination of β-ethoxyacrylamide derivatives, followed by cyclization with thiourea to form the thiazole core .

  • Subsequent functionalization introduces the pyridinyl-thiophenyl substituent via Suzuki-Miyaura coupling .

Optimization Strategies

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .

  • Catalysis: Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields for thiophene-pyridine synthesis .

  • Purification: Chromatography on silica gel or recrystallization from ethanol ensures high purity .

CompoundActivityTarget
Dasatinib (BMS-354825)Kinase inhibition (IC₅₀ = 0.5 nM)BCR-ABL, SRC kinases
N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamideAntimicrobial (MIC = 2–8 µg/mL)Bacterial synthases

Applications in Drug Discovery

The compound’s modular structure positions it as a candidate for:

  • Oncology: Kinase inhibition (e.g., FLT3, JAK2) .

  • Infectious Diseases: Targeting bacterial enoyl-ACP reductases .

  • Neurology: Modulating adenosine receptors due to thiophene’s electron-rich nature .

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